molecular formula C60H118O6S3Sn B12706316 Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate CAS No. 83833-24-3

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate

Cat. No.: B12706316
CAS No.: 83833-24-3
M. Wt: 1150.5 g/mol
InChI Key: DLGNIWSPLHRNFI-UHFFFAOYSA-K
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Description

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate is a structurally complex organotin compound characterized by:

  • Tin (Sn) center coordinated with sulfur and oxygen atoms, forming a heteroatomic ring system.
  • Long alkyl chains: Two tetradecyl (C₁₄) groups and one dodecyl (C₁₂) group, contributing to hydrophobicity and lipid solubility.
  • Functional groups: Thioether (S–C), ester (COO), and oxa (O) linkages, which influence reactivity and stability.

Properties

CAS No.

83833-24-3

Molecular Formula

C60H118O6S3Sn

Molecular Weight

1150.5 g/mol

IUPAC Name

tetradecyl 2-[dodecyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate

InChI

InChI=1S/3C16H32O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-5-7-9-11-12-10-8-6-4-2;/h3*19H,2-15H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3

InChI Key

DLGNIWSPLHRNFI-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate has several scientific research applications:

Mechanism of Action

The mechanism by which tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact: Longer chains (e.g., C₁₄ vs.
  • Substituent Diversity : Replacement of dodecyl (C₁₂) with shorter chains (e.g., butyl, C₄) reduces steric hindrance, possibly improving catalytic activity in polymer stabilization .

Functional Analogs

  • Organotin Pesticides: Compounds like triphenyltin acetate share the Sn–S/O coordination but lack long alkyl chains, resulting in higher aquatic toxicity .

Bioactivity and Toxicity

  • Antimicrobial Potential: Analogous organotin compounds demonstrate EC₅₀ values of 10–50 µM against Candida albicans, though alkyl chain length inversely correlates with solubility and efficacy .
  • Environmental Concerns : Long alkyl chains may mitigate acute toxicity (e.g., LC₅₀ > 100 mg/L in aquatic models), but bioaccumulation risks persist .

Q & A

Q. What are the standard synthetic routes for this organotin compound, and what catalysts are typically employed?

The compound is synthesized via a multi-step esterification and thiolation process. A common approach involves reacting dibutyltin precursors with mercaptoacetic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic ZnCl₂ to promote thioether bond formation . Purification is achieved through recrystallization from DMF or ethanol, followed by column chromatography to isolate the target product from by-products like unreacted thiols or tin oxides .

Q. Which spectroscopic techniques are most effective for characterizing the tin coordination environment?

  • NMR Spectroscopy : ¹H and ¹¹⁹Sn NMR are critical for identifying Sn-S and Sn-O bonding. The ¹¹⁹Sn chemical shift typically falls between -200 to -400 ppm for tetracoordinated tin, with deviations indicating pentacoordinated intermediates .
  • FTIR : C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches confirm ester and thioether linkages .
  • X-ray Crystallography : Resolves the stereochemistry of the tin center and ligand coordination geometry .

Q. What purification methods are recommended to isolate this compound from synthesis by-products?

After synthesis, the crude product is dissolved in DMF and filtered to remove insoluble tin oxides. Recrystallization in ethanol-DMF mixtures (1:3 v/v) at 4°C yields high-purity crystals. Final purification via silica gel chromatography (hexane:ethyl acetate, 4:1) removes residual thiols and unreacted esters .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental data (e.g., NMR, X-ray) regarding the tin center’s stereochemistry?

Contradictions often arise from dynamic equilibria in solution (e.g., ligand exchange). To address this:

  • Perform variable-temperature NMR to detect fluxional behavior .
  • Compare DFT-optimized structures (using software like Gaussian) with X-ray data to identify steric or electronic effects influencing coordination geometry .
  • Use EXAFS spectroscopy to probe the tin coordination shell in both solid and solution states .

Q. What are the decomposition pathways of this compound under varying thermal conditions, and how can they be mitigated?

Thermogravimetric analysis (TGA) reveals two primary pathways:

  • <200°C : Loss of tetradecyloxy groups via β-hydrogen elimination, forming tin sulfides .
  • >300°C : Degradation of the dithia-stanna ring, releasing SO₂ and SnO₂ residues . Stabilization strategies include:
  • Adding antioxidants (e.g., BHT) to inhibit radical-mediated decomposition.
  • Storing the compound under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How does the electronic structure of the tin atom influence the compound’s reactivity in catalytic applications?

The tin center’s electrophilicity is modulated by its coordination environment. For example:

  • Electron-withdrawing thioether ligands increase Lewis acidity, enhancing catalytic activity in transesterification reactions .
  • Steric hindrance from tetradecyl chains reduces unwanted side reactions (e.g., hydrolysis) but may lower substrate accessibility . Electrochemical studies (cyclic voltammetry) can quantify redox potentials, correlating Sn⁴+/Sn²+ transitions with catalytic efficiency .

Methodological Considerations

  • Contradiction Analysis : Conflicting NMR and FTIR data (e.g., unexpected C=O peak shifts) may indicate solvent adduct formation. Validate with mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor real-time ligand exchange rates .

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